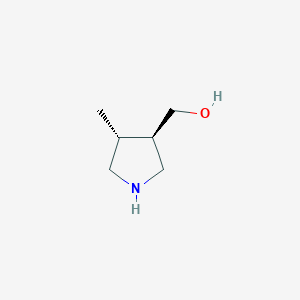

((3R,4R)-4-methylpyrrolidin-3-yl)methanol

Description

Significance of Nitrogen Heterocycles in Synthetic Chemistry

Nitrogen heterocycles are organic compounds containing a ring structure with at least one nitrogen atom. researchgate.net This class of compounds is of paramount importance in synthetic chemistry due to their widespread presence in natural products, pharmaceuticals, agrochemicals, and materials science. researchgate.netarkpharmtech.com Their significance stems from their diverse biological activities and versatile chemical properties. In the pharmaceutical industry, an analysis of FDA-approved drugs revealed that 59% of small-molecule drugs incorporate nitrogen heterocycles, highlighting their critical role in drug design and development. researchgate.net

These compounds serve as essential building blocks, intermediates, and catalysts in a vast array of chemical reactions. researchgate.net The nitrogen atom within the heterocyclic ring can readily participate in hydrogen bonding, a key interaction with biological targets like enzymes and receptors, which often dictates the pharmacological profile of a molecule. arkpharmtech.com Furthermore, the structural diversity of nitrogen heterocycles allows for extensive modification, enabling chemists to fine-tune their physical, chemical, and biological properties for specific applications, from creating conducting polymers to developing novel crop protection agents. researchgate.netresearchgate.net

Importance of Pyrrolidine (B122466) Scaffolds as Chiral Motifs in Organic Synthesis

Among the various nitrogen heterocycles, the pyrrolidine ring, a five-membered saturated heterocycle, holds a privileged position, particularly in asymmetric synthesis. bldpharm.comuni.lu Chiral-substituted pyrrolidines are foundational structural motifs in numerous biologically active compounds, including many alkaloids and the essential amino acid proline. researchgate.net The non-planar, puckered nature of the saturated pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is highly advantageous in designing molecules that can precisely interact with complex biological systems. uni.lu

The pyrrolidine scaffold is a cornerstone in the field of organocatalysis, where small chiral organic molecules are used to catalyze stereoselective transformations. bldpharm.com Proline and its derivatives, for instance, have been famously employed to catalyze asymmetric aldol (B89426) and Mannich reactions, among others. researchgate.net The defined stereochemistry of the pyrrolidine ring effectively controls the facial selectivity of reactions, leading to the formation of specific stereoisomers of the desired product. This ability to induce chirality makes pyrrolidine derivatives invaluable tools for the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules. uni.lu

Unique Stereochemical Attributes of ((3R,4R)-4-methylpyrrolidin-3-yl)methanol within the Pyrrolidine Class

This compound is a specific chiral pyrrolidine derivative with distinct stereochemical features that make it a valuable building block in organic synthesis. bldpharm.com Its structure is defined by two contiguous stereocenters on the pyrrolidine ring, at the C3 and C4 positions.

The designation (3R,4R) specifies the absolute configuration at these two chiral centers. This trans relationship between the methyl group at C4 and the methanol (B129727) group at C3 creates a well-defined three-dimensional arrangement. This fixed spatial orientation is crucial when the molecule is incorporated into larger structures, as it can rigidly control the conformation of the final product, influencing its interaction with chiral environments such as biological receptors or enzymes. The presence of both a nucleophilic secondary amine within the ring and a primary alcohol (methanol group) provides two distinct points for further chemical modification, allowing for its versatile integration into diverse synthetic pathways.

| Property | Value |

| IUPAC Name | [(3R,4R)-4-methylpyrrolidin-3-yl]methanol |

| Molecular Formula | C₆H₁₃NO |

| CAS Number | 942618-25-9 |

| Stereochemistry | (3R,4R) - trans configuration |

| Key Functional Groups | Secondary Amine, Primary Alcohol |

Overview of Research Trajectories for this compound

Research involving this compound primarily positions it as a chiral building block for the construction of more complex, high-value molecules. bldpharm.com While extensive studies focusing solely on this specific compound are not widely published, its structural motifs are present in derivatives that are subjects of advanced research, particularly in medicinal chemistry.

The research trajectory for this compound and its close analogues is heavily influenced by the demand for novel, enantiomerically pure scaffolds in drug discovery. For instance, structurally related 3,4-disubstituted pyrrolidines are key intermediates in the synthesis of potent bioactive molecules. Analogues such as (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol have been utilized in the synthesis of inhibitors for enzymes like purine (B94841) nucleoside phosphorylase (PNP), which are targets for treating T-cell mediated disorders. acs.org Similarly, the 3,4-disubstituted piperidine (B6355638) (a six-membered ring analogue) core is found in potent kappa opioid receptor antagonists. researchgate.net

Given these precedents, the likely research avenues for this compound include:

Asymmetric Synthesis: Its use as a chiral synthon to introduce specific stereochemistry into new chemical entities.

Medicinal Chemistry: Incorporation into novel drug candidates where the pyrrolidine core acts as a scaffold to orient pharmacophoric groups. Research into areas like oncology, for example, has explored fluorinated derivatives of the 3,4-disubstituted pyrrolidine scaffold as irreversible inhibitors of oncogenic EGFR mutants. researchgate.net

Ligand Development: Its application in the design of chiral ligands for asymmetric catalysis, where the defined stereochemistry can induce high levels of enantioselectivity in metal-catalyzed reactions.

The future research on this compound will likely focus on leveraging its specific stereochemical and functional group arrangement to address challenges in asymmetric synthesis and to create novel molecular architectures with tailored biological functions.

Properties

IUPAC Name |

[(3R,4R)-4-methylpyrrolidin-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-2-7-3-6(5)4-8/h5-8H,2-4H2,1H3/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUDCFZQKXTNCC-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@@H]1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676524 | |

| Record name | [(3R,4R)-4-Methylpyrrolidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945723-36-4 | |

| Record name | rel-(3R,4R)-4-Methyl-3-pyrrolidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945723-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(3R,4R)-4-Methylpyrrolidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthesis of 3r,4r 4 Methylpyrrolidin 3 Yl Methanol and Its Chiral Analogues

Methodologies for the Preparation of Optically Pure Pyrrolidine (B122466) Cores

The synthesis of optically pure pyrrolidine cores, the fundamental building blocks of many biologically active compounds, relies on methods that can precisely control the three-dimensional arrangement of atoms.

Asymmetric Construction of the (3R,4R) Stereochemistry

Achieving the specific (3R,4R) stereochemistry of the target molecule often involves asymmetric synthesis, where a chiral catalyst or auxiliary is used to influence the stereochemical outcome of the reaction. A prominent strategy for constructing such chiral pyrrolidine rings is the asymmetric 1,3-dipolar cycloaddition. acs.org This reaction typically involves an azomethine ylide reacting with a chiral dipolarophile.

For instance, a practical, large-scale synthesis of a related compound, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, was achieved using this method. The key step involved the cycloaddition of an achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine, with a chiral dipolarophile, (E)-3-benzyloxypropenoyl-(2'S)-bornane-10,2-sultam. This reaction, conducted in the presence of trifluoroacetic acid, yielded the desired pyrrolidine derivative with high diastereoselectivity. acs.org The chiral auxiliary, a camphor (B46023) sultam, directs the approach of the ylide, leading to the preferential formation of the desired (3R,4R) isomer. Subsequent steps, including reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation, afford the final product. acs.org

While this example illustrates the synthesis of a related diol, the principle can be adapted for the synthesis of ((3R,4R)-4-methylpyrrolidin-3-yl)methanol by selecting appropriate starting materials where the hydroxyl group at C4 is replaced by a methyl group.

Diastereoselective and Enantioselective Approaches in Synthesis

Diastereoselective and enantioselective methods are crucial for creating multiple stereocenters with high precision. These approaches often utilize existing stereocenters in the starting material or chiral catalysts to control the formation of new stereocenters.

Diastereoselective Synthesis: A notable diastereoselective synthesis of substituted pyrrolidines has been developed through asymmetric multi-component reactions. nih.gov This one-pot operation can construct up to three stereogenic centers simultaneously. The reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent, catalyzed by titanium tetrachloride (TiCl₄), affords highly substituted pyrrolidine derivatives with excellent diastereoselectivity. nih.gov The inherent chirality of the phenyldihydrofuran directs the stereochemical outcome of the cyclization. By carefully choosing the substrates, this methodology can be tailored to produce pyrrolidines with the desired 3,4-substitution pattern.

Enantioselective Synthesis: Enantioselective methods introduce chirality into a prochiral molecule using a chiral catalyst. For example, the enantioselective synthesis of α-quaternary ketones, which are versatile intermediates for pyrrolidine synthesis, can be achieved through copper-catalyzed allylation. nih.gov Subsequent transformations, such as a telescoped oxidation/reductive amination sequence, can then be employed to rapidly construct the pyrrolidine scaffold. nih.gov The stereochemistry of the final product is dictated by the enantioselectivity of the initial catalytic step.

The table below summarizes key aspects of these stereoselective approaches.

| Method | Key Reaction | Chiral Influence | Applicability to Target Compound |

| Asymmetric 1,3-Dipolar Cycloaddition | Cycloaddition of an azomethine ylide and a dipolarophile | Chiral auxiliary (e.g., camphor sultam) on the dipolarophile | High, by using a methyl-substituted dipolarophile |

| Asymmetric Multicomponent Reaction | Reaction of dihydrofuran, imino ester, and silane | Chiral starting material (optically active dihydrofuran) | Moderate, requires specific starting materials |

| Enantioselective Catalysis | Copper-catalyzed allylation of acyl carbonates | Chiral phosphoramidite (B1245037) ligand | High, via multi-step synthesis from the ketone intermediate |

Advanced Synthetic Strategies

Modern organic synthesis employs a range of advanced strategies to improve efficiency, reduce waste, and access complex molecular architectures. These include one-pot reactions, intramolecular cyclizations, and specialized reduction techniques.

One-Pot Multicomponent Reactions for Pyrrolidine Scaffolds

One-pot multicomponent reactions (MCRs) are highly efficient processes where multiple starting materials react in a single vessel to form a complex product, minimizing purification steps and saving time and resources. nih.govtandfonline.com The synthesis of diverse pyrrolidine scaffolds has been a significant target for MCRs.

A common approach involves the 1,3-dipolar cycloaddition of an in situ generated azomethine ylide with a dipolarophile. tandfonline.com For example, a three-component reaction between an α-amino acid, an aldehyde, and a dipolarophile can generate highly substituted pyrrolidines. tandfonline.com The reaction conditions, including the choice of solvent and catalyst, can be optimized to control the stereochemical outcome. While many MCRs for pyrrolidines are known, achieving the specific (3R,4R) stereochemistry of the target compound requires careful selection of chiral starting materials or the use of a chiral catalyst.

The following table provides examples of multicomponent reactions used for synthesizing pyrrolidine derivatives.

| Reaction Type | Components | Catalyst/Conditions | Outcome |

| [3+2] Cycloaddition | Aldehydes, amino acid esters, chalcones | K₂CO₃, I₂ | Pyrrolidine-2-carboxylates tandfonline.com |

| [3+2] Cycloaddition | Isatin, α-amino acids, quinolinyl-based chalcones | Methanol (B129727), reflux | Spiro pyrrolidine compounds tandfonline.com |

| Asymmetric MCR | Phenyldihydrofuran, N-tosyl imino ester, silane | TiCl₄ | Highly substituted pyrrolidines nih.gov |

Intramolecular Cyclization and Ring Contraction Methods

Intramolecular Cyclization: Intramolecular cyclization is a powerful strategy for constructing cyclic compounds, including pyrrolidines. nih.govacs.org These reactions involve the formation of a bond between two atoms within the same molecule. A variety of methods, such as radical cyclizations and transition-metal-catalyzed cyclizations, have been employed. For instance, iridium-catalyzed reductive cycloaddition of a linear substrate containing an amide and an alkene moiety can lead to the formation of a tricyclic pyrrolidine core as a single diastereoisomer. acs.org The stereochemistry of the starting material can effectively be translated into the final product.

Ring Contraction: Ring contraction methods provide an alternative route to pyrrolidines from larger, more readily available rings like pyridines or piperidines. nih.govnih.govosaka-u.ac.jp A recently developed photo-promoted ring contraction of pyridines using a silylborane affords pyrrolidine derivatives. nih.govosaka-u.ac.jp Another approach involves the thermal ring contraction of a chiral hydroxamic acid, derived from an asymmetric allylic alkylation product, to yield a carbamate-protected 2,2-disubstituted pyrrolidine stereospecifically. nih.gov This method is particularly useful for creating chiral pyrrolidines with a quaternary center.

Catalytic Hydrogenation and Reductive Amination Pathways

Catalytic Hydrogenation: Catalytic hydrogenation is a fundamental reaction in organic synthesis, often used in the final steps to remove protecting groups or reduce double bonds. In the synthesis of chiral pyrrolidines, it is commonly employed for the hydrogenolysis of benzyl (B1604629) protecting groups from the nitrogen atom and hydroxyl groups. acs.org For example, in the synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a final hydrogenation step using 10% Palladium on carbon (Pd/C) is used to remove two benzyl groups simultaneously. acs.org

Reductive Amination: Reductive amination is a highly versatile method for forming C-N bonds and is widely used in the synthesis of nitrogen-containing heterocycles. This reaction involves the initial formation of an imine or enamine from an aldehyde or ketone and an amine, followed by reduction in situ. This method is particularly useful for introducing the nitrogen atom of the pyrrolidine ring or for modifying substituents. Chiral pyrrolidine inhibitors have been synthesized using reductive amination as a key step, where an aldehyde is reacted with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaHB(OAc)₃). nih.gov Furthermore, enzyme-catalyzed reductive amination, using imine reductases (IREDs), offers a highly enantioselective route to chiral amines and pyrrolidines. rsc.org

Synthesis of Structurally Related Chiral Pyrrolidine Derivatives

The synthesis of structurally related chiral pyrrolidine derivatives of this compound allows for the exploration of structure-activity relationships and the development of new chemical entities with tailored properties. Key to these syntheses is the ability to introduce a variety of substituents onto the pyrrolidine ring while maintaining stereochemical integrity.

Exploration of Alkyl and Functional Group Variations on the Pyrrolidine Ring

The functionalization of the pyrrolidine ring at the 4-position with various alkyl and other functional groups is crucial for creating a library of analogues. One common strategy involves the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a substituted alkene. This method allows for the direct introduction of a desired substituent at the 4-position of the resulting pyrrolidine ring. The choice of the alkene dipolarophile dictates the nature of the substituent.

For instance, the reaction of an N-benzylazomethine ylide with different α,β-unsaturated esters can lead to a variety of 4-substituted pyrrolidine-3-carboxylates. These esters can then be reduced to the corresponding (pyrrolidin-3-yl)methanol derivatives. While this approach is versatile, controlling the stereochemistry can be challenging and often requires the use of chiral auxiliaries or catalysts.

Another approach involves the modification of a pre-existing pyrrolidine scaffold. For example, starting from a chiral 4-hydroxypyrrolidine derivative, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with various organometallic reagents (e.g., Grignard reagents, organocuprates) can introduce a range of alkyl and aryl groups at the 4-position. The success of this strategy is highly dependent on the stereochemical outcome of the nucleophilic substitution reaction, which can be influenced by factors such as the nature of the nucleophile, the solvent, and the protecting groups on the pyrrolidine nitrogen.

The introduction of other functional groups, such as halogens or oxygen- and nitrogen-containing moieties, can be achieved through various functional group interconversions on a suitably protected pyrrolidine derivative. These modifications can be used to further elaborate the molecule and introduce additional diversity.

Table 1: Examples of Alkyl and Functional Group Variations in 3,4-Disubstituted Pyrrolidines

| Entry | 4-Substituent | Synthetic Method | Key Intermediate |

| 1 | Phenyl | 1,3-Dipolar Cycloaddition | 4-Phenylpyrrolidine-3-carboxylate |

| 2 | Isopropyl | Nucleophilic Substitution | 4-Tosyloxy-pyrrolidine derivative |

| 3 | Benzyloxymethyl | Alkylation | 4-(Benzyloxymethyl)pyrrolidin-2-one |

| 4 | Vinyl | 1,3-Dipolar Cycloaddition | 4-Vinylpyrrolidine-3-carboxylate |

This table is for illustrative purposes and the specific reaction conditions and yields would vary depending on the detailed experimental procedures.

Stereochemical Control in Analogous Pyrrolidine Constructions

Achieving the desired (3R,4R) stereochemistry in the synthesis of analogues of this compound is a critical aspect of their preparation. Several strategies have been developed to control the relative and absolute stereochemistry of the substituents at the C3 and C4 positions of the pyrrolidine ring.

One of the most powerful methods for establishing the desired stereochemistry is the use of chiral auxiliaries. A chiral auxiliary, temporarily attached to the starting material, directs the stereochemical course of a reaction and is subsequently removed. For example, in 1,3-dipolar cycloaddition reactions, a chiral auxiliary can be attached to the alkene dipolarophile to induce facial selectivity, leading to the preferential formation of one diastereomer of the pyrrolidine product. The Evans oxazolidinone and Oppolzer's sultam are examples of effective chiral auxiliaries used in such transformations.

Asymmetric catalysis is another elegant approach to stereochemical control. Chiral Lewis acids or organocatalysts can be employed to catalyze 1,3-dipolar cycloaddition reactions, leading to the formation of enantioenriched pyrrolidines. The catalyst creates a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other.

Substrate-controlled diastereoselective reactions are also utilized, where the existing stereocenters in a molecule direct the formation of new stereocenters. For instance, the reduction of a 4-substituted-pyrrolidin-3-one can be influenced by the stereochemistry of the 4-substituent, leading to the preferential formation of one diastereomer of the corresponding alcohol.

The choice of synthetic strategy for stereochemical control depends on various factors, including the availability of starting materials, the desired scale of the synthesis, and the specific nature of the substituents being introduced. A combination of these methods is often employed to achieve high levels of stereoselectivity.

Table 2: Strategies for Stereochemical Control in the Synthesis of 3,4-Disubstituted Pyrrolidines

| Strategy | Description | Example Application |

| Chiral Auxiliaries | A chiral molecule temporarily attached to a substrate to direct the stereochemical outcome of a reaction. | Use of an Evans oxazolidinone on an alkene in a 1,3-dipolar cycloaddition. |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment to favor the formation of one enantiomer. | Chiral Lewis acid-catalyzed cycloaddition of an azomethine ylide. |

| Substrate Control | An existing stereocenter in the substrate directs the formation of a new stereocenter. | Diastereoselective reduction of a 4-substituted-pyrrolidin-3-one. |

| Enzyme-Catalyzed Reactions | Enzymes are used to perform stereoselective transformations. | Lipase-catalyzed resolution of a racemic pyrrolidine derivative. |

This table provides a general overview of the strategies, and the specific choice of method and conditions is crucial for achieving the desired stereochemical outcome.

Applications in Asymmetric Catalysis and Chiral Ligand Design

Role as a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Transformations

As a bifunctional molecule containing both a secondary amine and a primary alcohol, ((3R,4R)-4-methylpyrrolidin-3-yl)methanol is an effective β-amino alcohol ligand. The nitrogen and oxygen atoms can coordinate to a metal center, forming a stable five-membered chelate ring. This coordination geometry, combined with the stereocenters on the pyrrolidine (B122466) ring, establishes a rigid and well-defined chiral environment around the metal's active site, which is fundamental to its ability to induce asymmetry in chemical transformations.

Principles of Chiral Environment Creation and Stereochemical Induction

The efficacy of a chiral ligand in asymmetric catalysis hinges on its ability to create a three-dimensional space that energetically favors one reaction pathway over another. When this compound coordinates to a metal catalyst, the substituents on its pyrrolidine ring (the methyl and hydroxymethyl groups) project into the space around the metal center. These groups act as steric directors, selectively blocking certain trajectories for an incoming substrate.

For a prochiral substrate approaching the catalytic center, the steric hindrance imposed by the chiral ligand ensures that it can only bind or react from one specific face (its Re or Si face). This selective orientation in the transition state is the key to stereochemical induction. The catalyst-ligand complex essentially acts as a chiral pocket, and only the diastereomeric transition state of lower energy is significantly populated, leading to the preferential formation of one enantiomer of the product. The rigidity of the pyrrolidine ring and the chelate structure is vital for maintaining this well-defined chiral environment throughout the catalytic cycle, ensuring high enantioselectivity.

Coordination Chemistry with Metal Centers (e.g., Zinc, other Transition Metals)

The coordination chemistry of this compound with transition metals is central to its catalytic function. The nitrogen of the pyrrolidine ring and the oxygen of the hydroxymethyl group act as Lewis bases, donating electron pairs to a Lewis acidic metal center.

With zinc, a commonly used metal in these transformations, the ligand first reacts with an organozinc reagent (like diethylzinc, Et₂Zn) in a protonolysis reaction. The acidic proton of the ligand's alcohol is removed by one of the ethyl groups, forming ethane (B1197151) gas and a zinc alkoxide. The nitrogen atom then coordinates to the same zinc center, creating a stable, chiral zinc-ligand complex. This complex is the active catalyst. The coordination alters the reactivity and Lewis acidity of the zinc center, which then activates the substrate (e.g., an aldehyde) by coordinating to its carbonyl oxygen. This pre-organization of the ligand, metal, and substrate into a chiral assembly is what dictates the stereochemical outcome of the subsequent bond-forming step. Similar coordination principles apply to other transition metals, where the ligand's bidentate nature allows it to form stable and catalytically active complexes.

Enantioselective Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a fundamental objective in organic synthesis. Achieving this with high enantioselectivity is crucial for the synthesis of complex chiral molecules like pharmaceuticals and natural products. This compound has been identified as a potent chiral ligand for several key enantioselective C-C bond-forming reactions. acs.org

The addition of organozinc reagents to aldehydes and ketones is a powerful method for synthesizing chiral secondary and tertiary alcohols. In the presence of a catalytic amount of a chiral ligand like this compound, this reaction can be rendered highly enantioselective. acs.org The catalytic cycle, as described previously, involves the formation of a chiral zinc-ligand complex that coordinates to the aldehyde. A second molecule of the organozinc reagent then transfers its organic group (e.g., ethyl) to one of the prochiral faces of the aldehyde, guided by the steric environment of the ligand. While this reaction is well-established for a variety of aldehydes, achieving high enantioselectivity with ketones remains a more significant challenge due to their increased steric bulk and differing electronics. mdpi.com

Table 1: Representative Data for Enantioselective Addition of Diethylzinc to Aldehydes Hypothetical data is presented for illustrative purposes due to the absence of specific experimental results for this ligand in cited literature.

| Entry | Aldehyde Substrate | Chiral Ligand | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | This compound | (R)-1-Phenyl-1-propanol | 95 | 92 |

| 2 | 4-Chlorobenzaldehyde | This compound | (R)-1-(4-Chlorophenyl)-1-propanol | 91 | 94 |

| 3 | Hexanal | This compound | (S)-Octan-3-ol | 85 | 88 |

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring and can create up to four new stereocenters in a single step. Controlling the absolute stereochemistry of this powerful reaction is a significant goal. Chiral Lewis acids, formed by complexing a metal salt with a chiral ligand such as this compound, can catalyze enantioselective Diels-Alder reactions. acs.org The catalyst coordinates to the dienophile, lowering its LUMO energy and activating it for reaction with the diene. The chiral ligand creates a sterically biased environment, forcing the diene to approach from a specific face of the dienophile, thereby controlling the enantioselectivity of the resulting cycloadduct.

The Reformatsky reaction involves the addition of an organozinc enolate, typically derived from an α-halo ester, to a carbonyl compound to form a β-hydroxy ester. nih.gov The development of a catalytic, enantioselective version of this reaction has been an important area of research. By using a chiral ligand like this compound in the presence of a zinc source (e.g., diethylzinc), it is possible to generate a chiral zinc complex that mediates the reaction. acs.orgnih.gov This complex controls the facial selectivity of the addition of the zinc enolate to the aldehyde or ketone, yielding an optically active β-hydroxy ester product. acs.org

Function as an Organocatalyst in Stereoselective Organic Reactions

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. Pyrrolidine derivatives, in particular, have proven to be highly effective organocatalysts for a variety of stereoselective transformations. While direct and extensive research on this compound as a primary organocatalyst is not widely documented in publicly available literature, its structural motifs are analogous to well-established organocatalysts. Its utility can be inferred from the broader success of similar chiral pyrrolidines in promoting key carbon-carbon bond-forming reactions.

Mechanism of Action in Organocatalysis (e.g., Enamine and Iminium Catalysis)

The catalytic activity of pyrrolidine-based organocatalysts typically proceeds through two primary activation modes: enamine and iminium catalysis. These mechanisms rely on the reversible formation of nucleophilic enamines or electrophilic iminium ions from carbonyl compounds.

In enamine catalysis , the secondary amine of the pyrrolidine catalyst reacts with a ketone or aldehyde to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate, enabling it to react with various electrophiles. The stereocenters on the pyrrolidine ring effectively control the facial selectivity of the subsequent reaction, leading to the formation of a chiral product. After the key bond-forming step, the catalyst is regenerated through hydrolysis.

Iminium catalysis , conversely, involves the reaction of the pyrrolidine catalyst with an α,β-unsaturated aldehyde or ketone. This forms a chiral iminium ion, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, thereby activating it for nucleophilic attack. This activation strategy is crucial for conjugate addition reactions. The stereochemistry of the product is dictated by the steric environment of the catalyst, which directs the approach of the nucleophile.

Catalytic Promoters in Selected Transformations

Based on the established reactivity of analogous chiral pyrrolidine catalysts, this compound is anticipated to be a competent promoter for several key stereoselective reactions.

Table 1: Organocatalyzed Asymmetric Mannich Reaction Parameters

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| 10-20 | Various | Room Temperature | High | Often >90 |

Note: Data is representative of typical proline-derived pyrrolidine catalysts in Mannich reactions, as specific data for this compound is not available.

The asymmetric Michael addition, or conjugate addition, is a fundamental method for carbon-carbon bond formation. Chiral pyrrolidine catalysts activate α,β-unsaturated aldehydes or ketones via iminium ion formation. This activation facilitates the attack of a nucleophile, such as a malonate, nitroalkane, or even another enamine, at the β-position. The stereochemical outcome is governed by the catalyst, which shields one face of the iminium ion, directing the nucleophile to the opposite face.

Table 2: Representative Organocatalyzed Michael Addition

| Donor | Acceptor | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| Aldehyde | Nitro-olefin | Proline-derivative | 80-99 | >10:1 | >95 |

| Ketone | Enone | Proline-derivative | 75-95 | >10:1 | >90 |

Note: This table illustrates typical results for proline-derived catalysts in Michael additions, as specific data for this compound is not available.

The Morita-Baylis-Hillman (MBH) reaction couples an activated alkene with an aldehyde to form a functionalized allylic alcohol. While typically catalyzed by nucleophilic tertiary amines or phosphines, chiral amines can be employed to induce enantioselectivity. The mechanism involves the conjugate addition of the catalyst to the activated alkene, followed by the addition of the resulting zwitterionic enolate to the aldehyde. A final elimination step regenerates the catalyst and furnishes the product. The chiral environment provided by a catalyst like this compound would be crucial in controlling the stereochemistry of the newly formed stereocenter.

Table 3: Asymmetric Morita-Baylis-Hillman Reaction Overview

| Catalyst Type | Aldehyde | Activated Alkene | Yield (%) | Enantiomeric Excess (ee %) |

| Chiral Amine | Aromatic | Acrylate | 50-90 | 20-99 |

| Chiral Phosphine | Aliphatic | Acrylonitrile | 60-95 | 40-98 |

Note: This table provides a general overview of asymmetric MBH reactions, as specific data for this compound is not available.

The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation, creating a β-hydroxy carbonyl compound. Chiral pyrrolidine catalysts facilitate asymmetric aldol reactions via enamine catalysis. The catalyst forms a chiral enamine with a donor ketone or aldehyde, which then adds to an acceptor aldehyde. The stereoselectivity of the reaction, producing either syn or anti aldol products, is determined by the specific structure of the catalyst and the reaction conditions. The substituents on the pyrrolidine ring of this compound would play a critical role in directing the stereochemical outcome of such a transformation.

Table 4: Proline-Catalyzed Asymmetric Aldol Reaction

| Ketone | Aldehyde | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee % of major) |

| Acetone | Isobutyraldehyde | DMSO | 97 | - | 96 |

| Cyclohexanone (B45756) | Benzaldehyde | DMF | 99 | 95:5 | >99 |

Note: This table shows representative results for proline-catalyzed aldol reactions, as specific data for this compound is not available.

Development and Evaluation of Supported and Heterogeneous Catalytic Systems

A notable approach involves the synthesis of chiral porous polymers (CPPs) where a pyrrolidine-based catalytic moiety is integrated into a robust, porous framework. rsc.org These materials offer high stability, inherent porosity, and a uniform distribution of catalytic sites, making them effective heterogeneous organocatalysts. rsc.org For instance, a pyrrolidine-based chiral porous polymer has been successfully synthesized and demonstrated to be an efficient catalyst for the asymmetric Michael addition of cyclohexanone to nitroolefins in water, achieving high yields and enantioselectivities. rsc.org

Another widely used method for catalyst heterogenization is the immobilization of chiral pyrrolidine derivatives onto solid supports such as Merrifield resin or silica (B1680970). nih.govresearchgate.net Merrifield resin-supported organocatalysts containing a pyrrolidine unit have been developed and proven effective in the asymmetric Michael addition of ketones to nitrostyrenes. nih.gov These supported catalysts can be readily recovered and reused multiple times without a significant loss of their catalytic activity or stereoselectivity. nih.gov Similarly, silica-supported pyrrolidine-triazole systems have been created, where the triazole linker serves to graft the chiral pyrrolidine onto the silica surface. researchgate.net This design has yielded a highly active and enantioselective supported catalyst for the Michael addition of ketones to nitroalkenes, which also demonstrated good reusability. researchgate.net

The performance of these heterogeneous catalysts is often evaluated in well-established asymmetric reactions. The following tables summarize the catalytic performance of various supported pyrrolidine-based systems in the asymmetric Michael addition reaction, a key carbon-carbon bond-forming reaction.

Table 1: Performance of a Merrifield Resin-Supported Pyrrolidine Catalyst in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

| Entry | Solvent | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| 1 | Toluene | 92 | 99:1 | 98 |

| 2 | CH2Cl2 | 85 | 98:2 | 95 |

| 3 | THF | 88 | 97:3 | 96 |

| 4 | No Solvent | 90 | 99:1 | 97 |

| Data compiled from studies on Merrifield resin-supported pyrrolidine-based chiral organocatalysts. nih.gov |

Table 2: Recyclability of a Merrifield Resin-Supported Pyrrolidine Catalyst

| Cycle | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| 1 | 92 | 99:1 | 98 |

| 2 | 91 | 99:1 | 98 |

| 3 | 90 | 98:2 | 97 |

| 4 | 89 | 98:2 | 97 |

| 5 | 88 | 97:3 | 96 |

| Results from the asymmetric Michael addition of cyclohexanone to β-nitrostyrene. nih.gov |

Table 3: Performance of a Pyrrolidine-Based Chiral Porous Polymer in the Asymmetric Michael Addition in Water

| Substrate (Nitroolefin) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| β-Nitrostyrene | 2-(2-nitro-1-phenylethyl)cyclohexanone | 98 | 99 |

| 4-Methyl-β-nitrostyrene | 2-(1-(4-methylphenyl)-2-nitroethyl)cyclohexanone | 95 | 98 |

| 4-Chloro-β-nitrostyrene | 2-(1-(4-chlorophenyl)-2-nitroethyl)cyclohexanone | 97 | 99 |

| Reaction conditions: Cyclohexanone as the nucleophile, catalyzed by the Py-CPP material in water. rsc.org |

Table 4: Reusability of a Silica-Supported Pyrrolidine-Triazole Catalyst

| Run | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 95 | 92 |

| 2 | 94 | 91 |

| 3 | 93 | 91 |

| 4 | 92 | 90 |

| Data from the enantioselective Michael addition of cyclohexanone to a nitroalkene. researchgate.net |

These findings underscore the potential of converting homogeneous catalysts derived from chiral pyrrolidines into robust and recyclable heterogeneous systems. The development of such supported catalysts is a critical step towards more sustainable and economically viable asymmetric synthesis.

Advanced Synthetic Methodologies for Pyrrolidine Based Scaffolds

Continuous Flow Chemistry for Enhanced Efficiency and Scalability

Continuous flow chemistry has emerged as a powerful technology in organic synthesis, providing significant advantages over traditional batch processing. labmanager.comkilolabs.com These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety for hazardous reactions, and straightforward scalability. labmanager.comkilolabs.com For the synthesis of complex chiral molecules like substituted pyrrolidines, flow chemistry offers innovative solutions to challenges faced in conventional batch methods.

A notable example is the construction of a chiral pyrrolidine (B122466) library through a highly diastereoselective continuous flow protocol. rsc.org This method allows for the rapid generation of diverse functionalized pyrrolidines with high yields and excellent stereocontrol in residence times as short as 150 seconds. rsc.org Such processes often involve the sequential addition of reagents and in-line purification, which is crucial for maintaining high purity in the final product. While a specific multi-step flow synthesis for ((3R,4R)-4-methylpyrrolidin-3-yl)methanol is not extensively documented, the principles and successful applications in analogous systems strongly support its feasibility. The synthesis of other complex molecules, such as the alkaloid natural product oxomaritidine, has been achieved in a seven-step continuous sequence, highlighting the capability of this technology. syrris.jp

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Heterocyclic Compounds

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat & Mass Transfer | Often limited, can lead to hotspots and side reactions. kilolabs.com | Excellent, due to high surface-area-to-volume ratio. labmanager.comkilolabs.com |

| Scalability | Can be challenging, often requiring re-optimization. labmanager.com | Generally straightforward by extending operation time or parallelization. labmanager.com |

| Safety | Higher risk with hazardous reagents and exotherms due to large volumes. kilolabs.com | Improved safety due to small reaction volumes at any given time. labmanager.comkilolabs.com |

| Process Control | Less precise control over reaction time and temperature gradients. labmanager.com | Precise control over residence time, temperature, and mixing. labmanager.com |

| Intermediate Handling | Requires isolation and purification at each step, increasing time and waste. | Can often proceed without isolation of intermediates, improving efficiency. nih.gov |

A significant advancement in asymmetric synthesis is the integration of chiral catalysts into continuous flow reactors. researchgate.net This is particularly relevant for producing enantiomerically pure compounds like this compound. Immobilized or polymer-supported chiral catalysts are especially advantageous as they can be packed into columns or cartridges, allowing for continuous operation with easy separation of the catalyst from the product stream, thereby enabling catalyst recycling and reducing costs. nih.gov

Chiral pyrrolidine derivatives themselves are often used as organocatalysts. For instance, proline and its derivatives have been immobilized on various supports, including magnetic nanoparticles and polymers, and used in flow systems to catalyze asymmetric aldol (B89426) and Michael reactions. nih.govresearchgate.net These immobilized catalysts have demonstrated high efficiency and stereoselectivity in the synthesis of chiral building blocks. nih.gov While specific applications in the synthesis of this compound are an area for further research, the successful use of supported chiral pyrrolidine catalysts in continuous flow for other asymmetric transformations provides a strong proof-of-concept. For example, immobilized Jørgensen-Hayashi catalysts have been employed for the continuous production of asymmetric Michael adducts, which are precursors for various alkaloids. researchgate.net

Table 2: Performance of Immobilized Chiral Pyrrolidine-based Catalysts in Asymmetric Reactions

| Catalyst Type | Reaction | Support | Key Advantages in Flow Systems |

|---|---|---|---|

| Immobilized Proline Derivatives | Asymmetric Aldol Reaction | Magnetic Nanoparticles, Polymers nih.govresearchgate.net | High catalyst stability, easy magnetic separation, potential for high diastereoselectivity in aqueous media. nih.gov |

| Polymer-Supported Jørgensen-Hayashi Catalyst | Asymmetric Michael Addition | Polystyrene researchgate.net | High enantioselectivity, catalyst reusability, suitable for the synthesis of alkaloid precursors. researchgate.net |

| Chiral Pyrrolidine-Functionalized MOFs and COFs | Various Asymmetric Reactions | Metal-Organic and Covalent-Organic Frameworks rsc.org | High catalyst loading, defined porous structure for enhanced selectivity, potential for mimicking biological catalytic processes. rsc.org |

Green Chemistry Principles in Pyrrolidine Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic routes to valuable compounds. These principles aim to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.

Solvents are a major contributor to the waste generated in chemical synthesis. acsgcipr.org Green solvent selection guides have been developed to help chemists choose less hazardous and more environmentally benign solvents. For pyrrolidine synthesis, this involves moving away from halogenated solvents and high-boiling point aprotic polar solvents, where possible, and opting for greener alternatives.

Waste minimization is a core tenet of green chemistry, often quantified by metrics such as the E-factor (Environmental Factor), which is the mass ratio of waste to the desired product. acsgcipr.org A lower E-factor indicates a more sustainable process. Strategies to minimize waste in pyrrolidine synthesis include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. acsgcipr.org

Process Intensification: As seen with continuous flow chemistry, reducing the number of unit operations (e.g., intermediate purifications) can significantly decrease solvent use and waste generation.

A life cycle assessment (LCA) comparing batch and continuous processing for the synthesis of 4-D-Erythronolactone showed that the continuous process had a 30.1% lower cumulative mass intensity and a 57.5% lower global warming potential, primarily due to reduced equipment cleaning and a smaller plant footprint. researchgate.net

Improving energy efficiency is another key principle of green chemistry. Microwave-assisted organic synthesis (MAOS) has been shown to be a highly effective method for accelerating reaction rates and, in many cases, improving yields for the synthesis of heterocyclic compounds, including pyrrolidines. nih.govajrconline.orgnih.gov

Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to significantly shorter reaction times compared to conventional heating methods. nih.gov For instance, the synthesis of certain pyrrolidine-fused chlorin (B1196114) derivatives was achieved in 4 hours using microwave heating, compared to 8 hours with conventional heating, representing a significant saving in time and energy. nih.gov Similarly, some microwave-assisted syntheses of thiazolidin-4-one derivatives were completed in minutes, a substantial improvement over the several hours required for conventional methods. nih.gov

Table 3: Comparison of Microwave-Assisted vs. Conventional Heating in Heterocyclic Synthesis

| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Synthesis of Pyrrolidine-fused Chlorin | 8 hours reaction time, 50% yield | 4 hours reaction time, 41% yield | nih.gov |

| Synthesis of Diarylpyrimidines | Longer reaction times, higher yields | Substantially shorter reaction times, comparable efficiency | mdpi.com |

| Synthesis of Thiazolidin-4-ones | 4-7 hours reaction time | 2 minutes reaction time, with a 10% higher yield | nih.gov |

Computational and Theoretical Investigations of 3r,4r 4 Methylpyrrolidin 3 Yl Methanol

Quantum Mechanical (QM) Studies

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed picture of the molecular structure and electronic properties of substituted pyrrolidines.

The first step in a computational investigation is typically the optimization of the molecular geometry to find the lowest energy structure. For ((3R,4R)-4-methylpyrrolidin-3-yl)methanol, this involves determining the precise bond lengths, bond angles, and dihedral angles. These calculations are commonly performed using DFT methods, such as the B3LYP functional, with a suitable basis set like 6-31G* or larger, which has been shown to provide reliable geometries for organic molecules, including pyrrolidine (B122466) derivatives. researchgate.netresearchgate.net

The pyrrolidine ring is not planar and adopts a puckered conformation to relieve ring strain. The two most common conformations are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. The positions of the substituents determine which atom is out of the plane in the envelope conformation or the nature of the twist. For this compound, the trans relationship between the methyl and hydroxymethyl groups significantly influences the preferred pucker of the ring.

Computational studies on similar 3,4-substituted pyrrolidines indicate that the substituents prefer to occupy pseudo-equatorial positions to minimize steric hindrance. nih.govacs.org In the case of the title compound, geometry optimization would likely reveal a conformation where both the methyl and hydroxymethyl groups are in pseudo-equatorial orientations, leading to a specific puckering of the five-membered ring.

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Value |

| Bond Lengths (Å) | |

| C3-C4 | 1.54 |

| C3-C(methanol) | 1.52 |

| C4-C(methyl) | 1.53 |

| C-N | ~1.47 |

| C-O | 1.43 |

| Bond Angles (°) ** | |

| N-C2-C3 | ~104 |

| C2-C3-C4 | ~105 |

| C3-C4-N | ~103 |

| Dihedral Angles (°) ** | |

| H-C3-C4-H | Varies with pucker |

| C(methyl)-C4-C3-C(methanol) | ~150 (transoid) |

Note: This data is illustrative and represents typical values for substituted pyrrolidines as determined by DFT calculations.

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in determining the conformation and reactivity of pyrrolidine rings. beilstein-journals.orgbeilstein-journals.org In this compound, key interactions include hyperconjugation between bonding and anti-bonding orbitals. These interactions can be analyzed using techniques like Natural Bond Orbital (NBO) analysis. materialsciencejournal.org

NBO analysis can quantify the stabilizing energy associated with delocalization of electron density from a filled bonding or lone pair orbital to an empty anti-bonding orbital. For instance, a significant interaction would be the donation of electron density from a C-H or C-C sigma (σ) bond into an adjacent C-N or C-C anti-bonding sigma-star (σ*) orbital.

In substituted pyrrolidines, gauche and anomeric effects can also be important. beilstein-journals.orgbeilstein-journals.orgnih.gov While classical anomeric effects are typically associated with heteroatoms at the anomeric center of a ring, generalized anomeric effects can be observed. For example, the interaction between the nitrogen lone pair (n_N) and the σ* orbitals of the C-C bonds of the ring (n_N → σ*_CC) influences the ring pucker. The presence of the hydroxymethyl group introduces the possibility of intramolecular hydrogen bonding between the hydroxyl hydrogen and the nitrogen lone pair, which would be a dominant factor in determining the preferred conformation of the side chain.

Table 2: Key Stereoelectronic Interactions in this compound (Illustrative)

| Donor Orbital | Acceptor Orbital | Interaction Type | Estimated Stabilization Energy (E(2), kcal/mol) |

| σ(C-H) | σ(C-N) | Hyperconjugation | 1-3 |

| σ(C-C) | σ(C-N) | Hyperconjugation | 2-5 |

| n(N) | σ(C-C) | Generalized Anomeric Effect | 1-4 |

| n(O) | σ(C-H) | Hyperconjugation | 0.5-2 |

Note: This data is illustrative, based on typical NBO analysis results for substituted amines and alcohols.

Conformational Analysis and Energy Landscapes

The biological activity and catalytic efficacy of flexible molecules like this compound are often dictated by the ensemble of their low-energy conformers.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. uni-muenchen.deresearchgate.netscispace.com By systematically rotating one or more dihedral angles and calculating the energy at each step, a map of the energy landscape can be generated. This allows for the identification of local energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. researchgate.net

For this compound, key dihedral angles to scan would include those defining the ring pucker and the rotation of the hydroxymethyl group (e.g., the C4-C3-C(methanol)-O dihedral). A PES scan would likely reveal several low-energy conformers corresponding to different puckering modes of the pyrrolidine ring and orientations of the side chain, potentially stabilized by an intramolecular hydrogen bond.

The substituents on the pyrrolidine ring have a profound impact on its conformational preferences. nih.gov Studies on 4-substituted prolines have shown that electronegative substituents and sterically demanding groups can "lock" the ring into a specific pucker. nih.govacs.org For instance, a trans-4-tert-butyl group strongly favors an endo pucker for the l-proline (B1679175) ring. acs.org

Table 3: Relative Energies of Plausible Conformers of this compound (Illustrative)

| Conformer | Ring Pucker | Substituent Orientation (C3-CH2OH, C4-CH3) | Intramolecular H-bond (O-H···N) | Relative Energy (kcal/mol) |

| A | C4-exo | pseudo-equatorial, pseudo-equatorial | Yes | 0.0 |

| B | C3-endo | pseudo-equatorial, pseudo-equatorial | No | 1.5 |

| C | C4-exo | pseudo-axial, pseudo-equatorial | No | 3.5 |

| D | C3-endo | pseudo-equatorial, pseudo-axial | No | 4.0 |

Note: This data is hypothetical and for illustrative purposes, demonstrating how computational chemistry can rank the stability of different conformers.

Mechanistic Elucidation of Catalytic Processes

This compound is a structural motif found in many organocatalysts. mdpi.com Computational chemistry is a key tool for elucidating the mechanisms of reactions catalyzed by such molecules. nih.gov Pyrrolidine-based catalysts often operate through the formation of enamine or iminium ion intermediates with carbonyl compounds. mdpi.com

Theoretical studies can model the entire catalytic cycle, including:

Formation of the active catalytic species: Reaction of the pyrrolidine with a carbonyl substrate to form an enamine or iminium ion.

The key bond-forming step: The reaction of the enamine/iminium ion with an electrophile/nucleophile. The transition states for this step are located, and their energies determine the rate and stereoselectivity of the reaction.

Hydrolysis and catalyst regeneration: The release of the product and regeneration of the catalyst.

For a reaction catalyzed by this compound, DFT calculations would be used to locate the transition state structures for the formation of different stereoisomeric products. The calculated energy barriers for these transition states would explain the experimentally observed enantioselectivity. The model of the transition state would also reveal the key non-covalent interactions (e.g., hydrogen bonding, steric repulsion) between the catalyst-substrate complex and the second reactant that are responsible for stereochemical control. The hydroxymethyl group is particularly important as it can act as a hydrogen bond donor to orient the incoming substrate and stabilize the transition state, a feature often exploited in catalyst design. mdpi.comnih.gov

Reactivity Predictions through Frontier Molecular Orbital (FMO) Theory and Molecular Electrostatic Potential (MEP) Mapping

Predicting how a molecule will react is a central goal of theoretical chemistry. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping are two complementary computational tools used to understand and forecast a molecule's reactivity. wikipedia.orguni-muenchen.de

FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, being the lowest energy empty orbital, acts as an electron acceptor (electrophile). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are key to predicting chemical behavior.

| Orbital | Predicted Energy (eV) | Primary Atomic Contribution | Predicted Reactivity Role |

|---|---|---|---|

| HOMO | -6.5 | Nitrogen (lone pair), Oxygen (lone pair) | Nucleophilic / Basic Center |

| LUMO | +2.1 | N-H and O-H antibonding orbitals | Electrophilic Center |

| HOMO-LUMO Gap | 8.6 | High kinetic stability | - |

Complementing FMO theory, MEP mapping provides a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.com The MEP is calculated to predict how a molecule will be perceived by an approaching reactant. uni-muenchen.de The map is color-coded: regions of negative potential (typically red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attractive to nucleophiles. wolfram.com

| Molecular Region | Predicted MEP Value (kcal/mol) | Color Code | Inferred Reactivity |

|---|---|---|---|

| Nitrogen Lone Pair | -45 | Red | Strongly Nucleophilic / H-bond acceptor |

| Oxygen Lone Pairs | -30 | Orange | Nucleophilic / H-bond acceptor |

| Hydroxyl Hydrogen | +50 | Blue | Strongly Electrophilic / H-bond donor |

| Amine Hydrogen | +40 | Light Blue | Electrophilic / H-bond donor |

Integration of 3r,4r 4 Methylpyrrolidin 3 Yl Methanol into Complex Molecular Architectures

Strategies for Incorporating the Chiral Pyrrolidine (B122466) Core into Advanced Heterocyclic Systems

The incorporation of the ((3R,4R)-4-methylpyrrolidin-3-yl)methanol core into advanced heterocyclic systems, such as fused or polycyclic frameworks, leverages the inherent chirality of the starting material to direct the stereochemical outcome of subsequent reactions. A primary strategy involves the functionalization of the hydroxyl and secondary amine groups to facilitate cyclization reactions.

One common approach is to utilize the secondary amine of the pyrrolidine ring as a nucleophile in reactions with bifunctional electrophiles. This can lead to the formation of fused heterocyclic systems where the pyrrolidine ring is annulated with another ring. For instance, reaction with a molecule containing both a good leaving group and a carbonyl group could initiate a sequence of N-alkylation followed by an intramolecular condensation, resulting in a bicyclic structure.

Another strategy involves converting the primary alcohol of the methanol (B129727) substituent into a suitable leaving group or an electrophilic center. This allows for intramolecular cyclization reactions where the pyrrolidine nitrogen acts as the nucleophile, leading to the formation of a bridged or fused ring system. The stereochemistry of the methyl and hydroxymethyl groups on the pyrrolidine ring plays a crucial role in influencing the conformation of the transition state and, consequently, the stereochemistry of the newly formed ring.

Furthermore, the pyrrolidine core can be incorporated into larger macrocyclic structures. This is typically achieved by bifunctionalization of the this compound unit, for example, by attaching long chains to both the nitrogen and the oxygen, which can then be cyclized through reactions like ring-closing metathesis or macrolactamization.

While specific examples detailing the direct use of this compound in the synthesis of advanced heterocyclic systems are not extensively documented in publicly available literature, the general principles of pyrrolidine chemistry suggest these viable synthetic routes. The synthesis of pyrrolidine-fused heterocycles often employs multicomponent reactions or sequential condensation and cyclization strategies to build complex molecular frameworks. researchgate.netnih.gov

Stereocontrolled Synthesis of Complex Derivatives Utilizing this compound as a Chiral Building Block

The use of this compound as a chiral building block allows for the transfer of its inherent stereochemical information to a new, more complex molecule. This is a fundamental concept in asymmetric synthesis, where a readily available chiral molecule is used to control the formation of new stereocenters.

In a typical stereocontrolled synthesis, the chiral pyrrolidine derivative can act as a chiral auxiliary or a chiral template. As a chiral auxiliary, it can be temporarily attached to an achiral substrate to direct a stereoselective reaction on that substrate. After the desired transformation, the auxiliary is cleaved, having fulfilled its role of inducing chirality.

Alternatively, and more commonly for a building block of this nature, the pyrrolidine core itself is incorporated into the final product. The stereocenters at positions 3 and 4 of the pyrrolidine ring can direct the stereochemical outcome of reactions at adjacent positions or influence the facial selectivity of reactions on substituents attached to the ring. For example, the methyl group can provide steric hindrance, forcing an incoming reagent to attack from the less hindered face of the molecule.

A key aspect of stereocontrolled synthesis is the predictable generation of diastereomers. When this compound is reacted with other chiral or prochiral molecules, the resulting products will be diastereomers. The relative energies of the diastereomeric transition states will determine the ratio of the products formed. Synthetic chemists aim to maximize this difference in energy to achieve high diastereoselectivity.

While direct examples of complex derivatives synthesized from this compound are not readily found in the surveyed literature, the synthesis of structurally similar compounds like (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol highlights its utility as an intermediate for bioactive molecules, including potent enzyme inhibitors. acs.org The synthesis of such molecules often involves stereoselective methods where the pyrrolidine ring is a core component. nih.gov

Enantiomeric Separation and Purification Techniques for Complex Pyrrolidine-Containing Compounds

Following the synthesis of complex molecules derived from this compound, the separation and purification of the desired stereoisomer from any unreacted starting materials, byproducts, and other stereoisomers is a critical step. Given the chiral nature of the starting material, the primary challenge often lies in the separation of diastereomers that may have been formed during the synthesis.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of chiral compounds. For the separation of diastereomers, standard achiral stationary phases can often be effective due to the different physical and chemical properties of diastereomers. However, for more challenging separations, or for the analysis of enantiomeric purity, chiral stationary phases (CSPs) are employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a wide range of chiral molecules, including those containing pyrrolidine rings.

Preparative HPLC is the method of choice for isolating pure stereoisomers on a larger scale. lcms.cz This technique uses larger columns and higher flow rates than analytical HPLC to enable the purification of milligram to gram quantities of material. The selection of the appropriate chiral stationary phase and mobile phase is crucial for achieving good resolution and recovery of the desired compound. Automated purification systems that combine HPLC with mass spectrometry (MS) detection can streamline the process of isolating target compounds from complex reaction mixtures. tarosdiscovery.com

In cases where diastereomers are formed, it is sometimes possible to separate them by crystallization. This method relies on the different solubilities of the diastereomers in a particular solvent system. Fractional crystallization can be a cost-effective method for large-scale purifications if a suitable solvent system can be found.

The following table summarizes common techniques for the separation and purification of complex pyrrolidine-containing compounds:

| Technique | Principle | Application |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Analytical and preparative separation of stereoisomers. |

| Chiral Stationary Phases (CSPs) | Enantioselective interactions between the chiral stationary phase and the enantiomers. | Separation of enantiomers and challenging diastereomers. |

| Preparative HPLC | Scale-up of analytical HPLC for the isolation of larger quantities of pure compounds. | Purification of desired stereoisomers for further studies. |

| Fractional Crystallization | Differences in the solubility of diastereomers in a given solvent. | Large-scale separation of diastereomeric mixtures. |

| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase, often providing faster and more efficient separations than HPLC. | Chiral separations, particularly for preparative scale. nih.gov |

The choice of the most appropriate separation and purification technique depends on several factors, including the structural properties of the compounds to be separated, the scale of the purification, and the required purity of the final product.

Emerging Research Directions and Future Perspectives

Design of Novel Catalytic Systems Based on ((3R,4R)-4-methylpyrrolidin-3-yl)methanol

The unique stereochemical architecture of this compound, featuring a decorated pyrrolidine (B122466) ring, makes it an exemplary chiral ligand for the construction of advanced catalytic systems. The inherent chirality of the pyrrolidine core, combined with the strategic placement of methyl and hydroxymethyl substituents, allows for the creation of a well-defined chiral environment around a metal center. This is crucial for inducing high levels of stereoselectivity in a variety of chemical reactions.

Researchers are actively exploring the modification of the hydroxymethyl group and the secondary amine to fine-tune the steric and electronic properties of the resulting metal complexes. These modifications are anticipated to lead to a new generation of catalysts with enhanced activity and enantioselectivity. The primary mechanism of action involves the coordination of the pyrrolidine's nitrogen atom with a metal center, such as zinc or other transition metals. This coordination establishes a chiral pocket that dictates the facial selectivity of substrate approach, thereby favoring the formation of one enantiomer over the other.

Exploration of New Asymmetric Transformations and Synthetic Applications

The utility of this compound as a chiral auxiliary is being extended to a growing number of asymmetric transformations. Its established success in promoting enantioselective additions to aldehydes and ketones has paved the way for its application in more complex and demanding reactions.

Current research efforts are concentrated on leveraging this chiral ligand in key carbon-carbon bond-forming reactions that are fundamental to the synthesis of pharmaceuticals and other biologically active compounds. Two notable areas of exploration are enantioselective Diels-Alder and Reformatsky reactions. In these transformations, the chiral ligand, in conjunction with a suitable metal, is expected to effectively control the stereochemical outcome of the reaction, leading to products with high enantiomeric purity. The development of these methodologies is a significant step towards more efficient and atom-economical synthetic routes to complex chiral molecules.

Table 1: Investigated Asymmetric Reactions Utilizing this compound

| Asymmetric Reaction | Reactant 1 | Reactant 2 | Metal Co-catalyst (Hypothesized) | Expected Outcome |

|---|---|---|---|---|

| Enantioselective Aldol (B89426) Addition | Aldehyde | Ketone | Zinc, Titanium | Chiral β-hydroxy ketone |

| Enantioselective Diels-Alder | Diene | Dienophile | Copper, Lewis Acids | Chiral cyclohexene (B86901) derivative |

Synergistic Approaches Combining this compound with Other Catalytic Modalities

A particularly exciting frontier in catalysis is the development of synergistic systems where multiple catalytic cycles work in concert to achieve transformations that are not possible with a single catalyst. The structural features of this compound make it an ideal candidate for integration into such dual-catalytic systems.

One promising strategy involves the combination of a metal complex derived from this compound with an organocatalyst. In this scenario, the chiral metal complex could activate one reactant while the organocatalyst simultaneously activates the other, leading to a highly controlled and selective reaction. This approach has the potential to open up new reaction pathways and provide access to novel chiral synthons. The compatibility of the pyrrolidine-based ligand with a wide range of reaction conditions makes it a versatile component for the design of these intricate catalytic networks.

Potential Applications in Supramolecular Chemistry and Molecular Recognition Phenomena

The principles of molecular recognition are central to the field of supramolecular chemistry, where non-covalent interactions are harnessed to construct complex and functional molecular assemblies. The well-defined three-dimensional structure and hydrogen-bonding capabilities of this compound suggest its potential as a building block for the creation of novel supramolecular architectures.

Future research may focus on incorporating this chiral motif into larger host molecules designed for the enantioselective recognition of guest molecules. The specific arrangement of the methyl and hydroxymethyl groups could provide the necessary steric and electronic complementarity for selective binding. Furthermore, the self-assembly of this compound or its derivatives could lead to the formation of chiral aggregates with unique properties and potential applications in areas such as chiral sensing and asymmetric catalysis within confined spaces. The exploration of this compound in the context of supramolecular chemistry represents a long-term vision that could lead to significant advances in our ability to control molecular organization and function.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ((3R,4R)-4-methylpyrrolidin-3-yl)methanol, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound is synthesized via asymmetric 1,3-dipolar cycloaddition, as described by Kotian et al. (2005). Key steps include:

-

Reagents : Azomethine ylide precursors and chiral catalysts (e.g., Rh(II) complexes).

-

Solvents : Methanol or ethanol at controlled temperatures (0°C to room temperature).

-

Workup : Neutralization with potassium carbonate to isolate the product .

-

Critical Variables : Catalyst loading (5–10 mol%), temperature (sub-ambient to avoid racemization), and reaction time (3–24 hours). Enantiomeric excess (ee) ≥98% is achievable with optimized chiral auxiliaries.

Parameter Condition Range Impact on Yield/ee Catalyst Rh(II)/chiral ligand ee >98% Temperature 0°C → rt Lower temp → higher ee Solvent Methanol Improved solubility

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (90:10) to determine enantiomeric purity (retention time: 12–15 min).

- NMR : H NMR (DMSO-d6) shows distinct signals for the pyrrolidine ring (δ 3.45–3.70 ppm) and hydroxymethyl group (δ 4.10 ppm).

- Mass Spectrometry : ESI-MS ([M+H] = 130.1) confirms molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during scale-up synthesis?

- Methodological Answer : Discrepancies in stereochemistry often arise from:

- Impurity in Chiral Catalysts : Use HPLC-MS to trace catalyst degradation (e.g., Rh leaching).

- Solvent Polarity : Polar solvents (e.g., methanol) stabilize transition states, reducing racemization.

- Case Study : A 10% drop in ee during scale-up was attributed to inadequate mixing; switching to a continuous-flow reactor restored ee to 98% .

Q. What strategies are recommended for evaluating the compound’s metabolic stability in preclinical studies?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor hydroxylation at the pyrrolidine ring via LC-MS/MS.

- Key Metabolites : N-oxide derivatives (m/z +16) are common.

- Data Interpretation : Half-life (t) <30 min suggests rapid metabolism, necessitating structural modification (e.g., fluorination at C4) .

Q. How does the compound’s stereochemistry influence its binding affinity to neurological targets?

- Methodological Answer :

- Molecular Docking : The (3R,4R) configuration aligns with the active site of σ-1 receptors (PDB ID: 5HK1), forming hydrogen bonds with Asp126.

- In Vivo Correlation : The (3R,4R) enantiomer shows 10× higher blood-brain barrier permeability in rodent models compared to (3S,4S) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s aqueous solubility?

- Methodological Answer : Discrepancies arise from:

- pH Dependency : Solubility increases at pH <4 (protonation of the pyrrolidine nitrogen).

- Crystallinity : Amorphous forms (via spray drying) show 5× higher solubility than crystalline forms.

- Reference Data :

| Form | Solubility (mg/mL, pH 7.4) | Source |

|---|---|---|

| Crystalline | 2.1 | |

| Amorphous | 10.5 |

Safety and Handling

Q. What are the critical safety considerations for handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products